molecular formula C12H17NO2 B4995329 4-butoxy-N-methylbenzamide

4-butoxy-N-methylbenzamide

Cat. No.: B4995329
M. Wt: 207.27 g/mol
InChI Key: SBUJBELTCWLWPU-UHFFFAOYSA-N
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Description

4-butoxy-N-methylbenzamide is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzamide, where the benzene ring is substituted with a butoxy group and an N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-methylbenzamide typically involves the reaction of 4-butoxybenzoic acid with N-methylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 50°C
  • Reaction time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: 4-carboxy-N-methylbenzamide

    Reduction: 4-butoxy-N-methylbenzylamine

    Substitution: Various alkoxy-substituted N-methylbenzamides

Scientific Research Applications

4-butoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-butoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can act as an acylating agent, forming stable intermediates with nucleophiles. This property is particularly useful in organic synthesis, where it can facilitate the formation of amides and esters. The molecular pathways involved include nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzamide: Lacks the butoxy group, making it less hydrophobic.

    4-methoxy-N-methylbenzamide: Contains a methoxy group instead of a butoxy group, resulting in different solubility and reactivity.

    4-ethoxy-N-methylbenzamide: Contains an ethoxy group, offering a balance between the properties of methoxy and butoxy derivatives.

Uniqueness

4-butoxy-N-methylbenzamide is unique due to its butoxy group, which imparts distinct hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

4-butoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-4-9-15-11-7-5-10(6-8-11)12(14)13-2/h5-8H,3-4,9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUJBELTCWLWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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